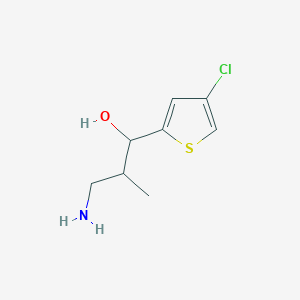
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10ClNOS It is characterized by the presence of an amino group, a chlorothiophene ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations to introduce the hydroxyl group. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorothiophene ring or to convert the amino group to other functional groups.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of substituted thiophenes.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group and hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group.
3-Amino-1-(4-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Contains an additional methyl group compared to the target compound.
Uniqueness
3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group adjacent to the amino and hydroxyl groups can influence its steric and electronic properties, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C8H12ClNOS |
|---|---|
Peso molecular |
205.71 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(3-10)8(11)7-2-6(9)4-12-7/h2,4-5,8,11H,3,10H2,1H3 |
Clave InChI |
PXHOGNBZCPHOGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC(=CS1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
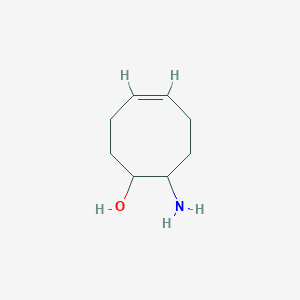
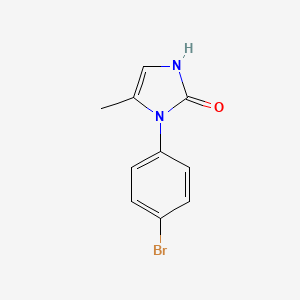
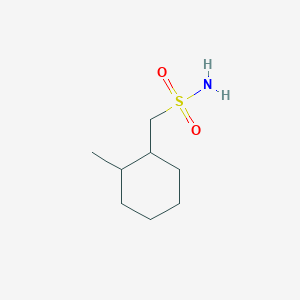
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
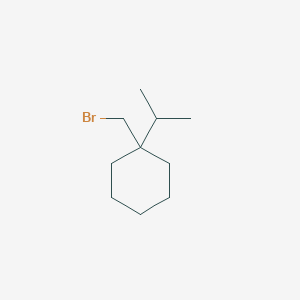
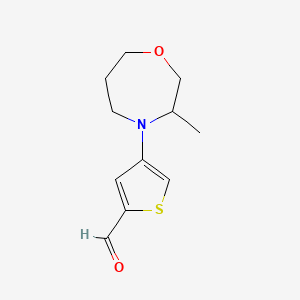
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
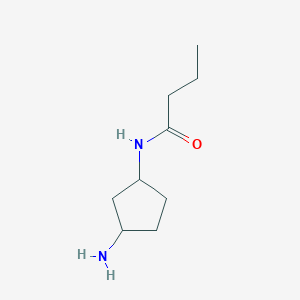
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
